N,N-Dimethyl(vinylbenzyl)amine
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Overview
Description
[(3-Ethenylphenyl)methyl]dimethylamine is an organic compound with the molecular formula C11H15N and a molecular weight of 161.2 g/mol It is characterized by the presence of a phenyl ring substituted with an ethenyl group and a dimethylamine group attached to a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-ethenylphenyl)methyl]dimethylamine typically involves the alkylation of 3-ethenylbenzyl chloride with dimethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of [(3-ethenylphenyl)methyl]dimethylamine can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
[(3-Ethenylphenyl)methyl]dimethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(3-Ethenylphenyl)methyl]dimethylamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3-ethenylphenyl)methyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The ethenyl group allows for potential interactions with unsaturated systems, while the dimethylamine group can participate in hydrogen bonding and electrostatic interactions. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
[(3-Ethenylphenyl)methyl]dimethylamine can be compared with other similar compounds such as:
[(2-ethenylphenyl)methyl]dimethylamine: Similar structure but with the ethenyl group in the ortho position.
[(4-ethenylphenyl)methyl]dimethylamine: Similar structure but with the ethenyl group in the para position.
Divinylbenzene: Contains two ethenyl groups on the benzene ring but lacks the dimethylamine group.
These compounds share structural similarities but differ in their chemical properties and reactivity, highlighting the unique characteristics of [(3-ethenylphenyl)methyl]dimethylamine .
Properties
Molecular Formula |
C11H15N |
---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
1-(3-ethenylphenyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C11H15N/c1-4-10-6-5-7-11(8-10)9-12(2)3/h4-8H,1,9H2,2-3H3 |
InChI Key |
CGQMSVZSAGRUJH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)C=C |
Origin of Product |
United States |
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